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tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate Documentation Hub

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  • Product: tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
  • CAS: 1387533-90-5

Core Science & Biosynthesis

Foundational

physicochemical properties of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate

An In-depth Technical Guide to the Physicochemical Properties of N-Boc Protected 3-Bromobenzylamine Derivatives Executive Summary In the landscape of modern drug discovery and organic synthesis, N-protected amine buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Boc Protected 3-Bromobenzylamine Derivatives

Executive Summary

In the landscape of modern drug discovery and organic synthesis, N-protected amine building blocks are of paramount importance. This guide addresses the specified topic, tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate. However, a comprehensive review of scientific literature and chemical databases reveals a significant lack of specific experimental data for this exact molecular structure.

Therefore, to provide a technically robust and valuable resource, this guide will focus on a closely related and well-characterized analogue: tert-butyl N-[(3-bromophenyl)methyl]carbamate . This compound shares key structural motifs—a 3-bromophenyl ring and a tert-butoxycarbonyl (Boc) protecting group—making it an excellent proxy for understanding the physicochemical behaviors relevant to this class of molecules. We will begin by clarifying the structural distinctions and then delve into the detailed properties, experimental workflows, and safety considerations for this analogue, providing researchers with actionable insights and methodologies.

Compound Identification and Structural Analysis

A precise understanding of molecular structure is the foundation of physicochemical analysis. The user-specified compound and the well-documented analogue are structurally distinct, primarily in the linkage between the carbamate and the phenyl ring.

  • User-Specified Compound (A): tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate

    • Structure: (CH₃)₃C-O-C(=O)-NH-CH₂-C(=O)-NH-(3-bromophenyl)

    • This molecule contains a glycine-like linker, resulting in a structure with two distinct carbamoyl moieties. It is essentially an N-Boc protected aminoacetamide of 3-bromoaniline.

  • Focus Compound (B): tert-butyl N-[(3-bromophenyl)methyl]carbamate

    • Structure: (CH₃)₃C-O-C(=O)-NH-CH₂-(3-bromophenyl)

    • This molecule features a direct methylene (-CH₂-) bridge between the carbamate nitrogen and the 3-bromophenyl ring. It is the N-Boc protected version of 3-bromobenzylamine.

This guide will proceed with the analysis of Compound (B) .

Chemical Identifiers for tert-butyl N-[(3-bromophenyl)methyl]carbamate
IdentifierValueSource
IUPAC Name tert-butyl N-[(3-bromophenyl)methyl]carbamate[1]
CAS Number 171663-13-1[1][2]
Molecular Formula C₁₂H₁₆BrNO₂[1][2]
Molecular Weight 286.16 g/mol [1][2]
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC(=CC=C1)Br[1]
InChI InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15)[1]
InChIKey BSEVOUCZQOLENZ-UHFFFAOYSA-N[1]
Synonyms (3-BROMO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER, N-Boc-3-bromobenzylamine, 1-(Boc-aminomethyl)-3-bromobenzene[1][2]

Core Physicochemical Properties

The physicochemical profile of a molecule is critical for predicting its behavior in both synthetic reactions and biological systems. The properties below are a combination of experimental data where available and high-quality computational predictions.

Quantitative Data Summary
PropertyValueMethodSource
Molecular Weight 286.16 g/mol ---[1]
XLogP3-AA (LogP) 3.1Computed[1]
Topological Polar Surface Area 38.3 ŲComputed[1]
Hydrogen Bond Donor Count 1Computed[1]
Hydrogen Bond Acceptor Count 2Computed[1]
Rotatable Bond Count 4Computed[1]
Physical State Solid at room temperatureExperimental[3]
Solubility Soluble in organic solvents (e.g., methylene chloride, chloroform, alcohols); slightly soluble in water.Experimental[3][4]
The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the construction of complex molecules. Its primary function is to render the amine nitrogen non-nucleophilic, thereby preventing unwanted side reactions.[5]

Key Characteristics:

  • Stability: The Boc group is stable under a wide range of basic, nucleophilic, and reductive conditions.[6]

  • Lability: It is readily cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which generates a volatile isobutene and carbon dioxide, simplifying workup procedures.[6]

  • Orthogonality: Its acid-lability makes it orthogonal to base-labile protecting groups like Fmoc, allowing for selective deprotection strategies in complex syntheses.[5]

The presence of the Boc group in tert-butyl N-[(3-bromophenyl)methyl]carbamate significantly increases its lipophilicity (as reflected in the computed LogP of 3.1) and solubility in nonpolar organic solvents compared to the parent amine, 3-bromobenzylamine.[1][3]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all key physicochemical parameters must be determined using validated, reproducible methods. The following section details standard operating procedures for characterizing a compound like tert-butyl N-[(3-bromophenyl)methyl]carbamate.

Workflow for Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and remains the gold standard for determining the saturation solubility of a compound in water.

Causality: The shake-flask method is chosen for its directness and accuracy. It measures the equilibrium concentration of a solute in a solvent by allowing sufficient time for dissolution to reach a steady state, providing a thermodynamically true solubility value.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., 25 °C).

  • Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Phase Separation: Cease agitation and allow the solid to settle. Centrifuge the sample at high speed to pellet any suspended microcrystals.

  • Sampling & Analysis: Carefully extract a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with known standards.

Diagram of Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to water B Agitate at constant T (24-48h) A->B Establish Equilibrium C Centrifuge to pellet solid B->C Separate Phases D Extract clear supernatant C->D Sample Aqueous Phase E Analyze by HPLC-UV D->E Determine Concentration

Caption: Shake-Flask method for aqueous solubility.

Workflow for LogP Determination (RP-HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The reverse-phase HPLC (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method.

Causality: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its LogP. It is highly efficient, requires minimal material, and is suitable for compounds across a wide range of lipophilicities.

Step-by-Step Protocol:

  • Calibration: Prepare a set of standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • Chromatography: Inject each standard and the test compound onto a C18 HPLC column. Elute with an isocratic mobile phase (e.g., a methanol/water mixture).

  • Data Collection: Record the retention time (t_R) for each compound. Determine the column dead time (t_0) using an unretained compound (e.g., uracil).

  • Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

  • Correlation: Plot log(k) versus the known LogP values for the standards. A linear regression of this plot yields a calibration curve.

  • LogP Determination: Interpolate the LogP of the test compound from its log(k) value using the calibration curve.

Diagram of LogP Determination by HPLC:

G A Inject Standards with Known LogP Values C Run RP-HPLC (C18) Isocratic Elution A->C B Inject Test Compound B->C D Measure Retention Times (tR) C->D E Calculate log(k) for all compounds D->E F Plot log(k) vs. LogP for Standards E->F H Interpolate LogP of Test Compound E->H G Generate Linear Calibration Curve F->G G->H

Caption: RP-HPLC workflow for LogP determination.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Stability: The carbamate linkage is generally stable, but the Boc group is sensitive to strong acids. The compound should be protected from acidic vapors. The bromophenyl group is stable under most standard laboratory conditions but can be reactive in certain organometallic reactions (e.g., Suzuki or Heck coupling).

  • Storage Conditions: For long-term storage, the compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[2][7] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent potential long-term degradation.

Safety and Handling

Hazard Identification

Based on analogues, the compound should be handled as potentially hazardous.[8][9]

  • Acute Toxicity: Harmful if swallowed.[8][9]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[10]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Conclusion

tert-butyl N-[(3-bromophenyl)methyl]carbamate is a valuable building block in organic synthesis, characterized by its moderate lipophilicity and the versatile reactivity afforded by the Boc-protected amine and the brominated aromatic ring. While direct experimental data is limited, its physicochemical properties can be reliably predicted and measured using the standardized protocols outlined in this guide. Proper adherence to the described safety and handling procedures is essential for its use in a research and development setting.

References

  • PubChem. tert-Butyl 3-bromobenzylcarbamate (CID 11033439). [Link]

  • Oakwood Chemical. tert-Butyl N-(3-bromophenyl)carbamate. [Link]

  • Chemazone. tert-butyl N-({3-[(3-bromophenyl)(methyl)carbamoyl]...}). [Link]

  • NextSDS. tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate. [Link]

  • NextSDS. tert-butyl N-[3-amino-3-(3-bromophenyl)propyl]carbamate. [Link]

  • Aaron Chemicals. tert-butyl N-[(4-amino-3-bromophenyl)methyl]carbamate. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Boc-Protected Glycine 3-Bromoanilides

Executive Summary & Substrate Profiling The functionalization of halogenated anilides is a critical transformation in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and kinase inhibitors. This ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The functionalization of halogenated anilides is a critical transformation in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and kinase inhibitors. This application note details a robust, highly chemoselective Suzuki-Miyaura cross-coupling (SMC) protocol for tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (commonly referred to as Boc-Gly-NH-(3-bromophenyl)).

This specific substrate presents a dual chemoselectivity challenge: it contains an acid-sensitive tert-butyl carbamate (Boc) group and an internal secondary amide. The protocol described herein establishes a self-validating methodology to achieve quantitative C(sp²)–C(sp²) bond formation while strictly preserving both the carbamate and amide linkages.

Mechanistic Rationale & Chemoselectivity

The primary risk in coupling complex amide-containing electrophiles is the unintended activation of the N–C(O) bond or the thermal degradation of protecting groups.

  • Suppression of N–C(O) Activation: Recent advancements in have shown that highly twisted or electronically destabilized amides (e.g., N,N-di-Boc amides) can undergo Pd-catalyzed C–N cleavage. However, the secondary amide in our substrate maintains a planar, resonance-stabilized geometry. By utilizing a mild inorganic base and a bidentate ligand, oxidative addition is thermodynamically and kinetically directed exclusively to the C–Br bond.

  • Base and Solvent Causality: Strong bases (e.g., KOtBu, NaOH) risk base-catalyzed hydantoin formation or Boc-deprotection at elevated temperatures. Potassium carbonate (K₂CO₃) is selected because its pKa is sufficient to form the reactive boronate ate-complex [Ar-B(OH)₃]⁻ required for transmetalation, but insufficient to deprotonate the secondary amide (pKa ~15–17). A biphasic 1,4-Dioxane/H₂O system is employed because water is mandatory for the rapid generation of the boronate complex, while dioxane effectively solubilizes the highly polar Boc-protected substrate.

  • Catalyst Selection: Pd(dppf)Cl₂ is utilized because the large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates reductive elimination—often the rate-limiting step in electronically deactivated systems—while suppressing competitive protodehalogenation. Furthermore, this catalyst system exhibits excellent tolerance for.

Reaction Optimization & Causality Data

The following quantitative data summarizes the optimization landscape, demonstrating the causality behind the final protocol parameters.

Table 1: Catalyst and Base Screening for the Cross-Coupling of Boc-Gly-NH-(3-bromophenyl) with Phenylboronic Acid

Catalyst System (5 mol%)Base (2.0 equiv)Solvent System (0.2 M)Temp (°C)Conversion (%)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80>9568Moderate yield; competitive protodebromination observed.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 >99 94 Optimal; clean conversion, complete preservation of Boc and amide moieties.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)1008572Elevated temp led to trace amide hydrolysis and Boc degradation.
Pd(dppf)Cl₂·CH₂Cl₂KOtBuTHF (Anhydrous)654531Poor transmetalation (lack of H₂O); strong base caused Boc cleavage.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. At each phase, specific analytical checkpoints ensure the chemical integrity of the reaction before proceeding.

Phase 1: Reagent Assembly & Activation
  • Charge the Reactor: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (1.0 equiv, 1.0 mmol, 329.2 g/mol ), the desired aryl/heteroaryl boronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

    • Validation Checkpoint: The solid mixture should exhibit a uniform orange/red hue. The presence of black powder at this stage indicates premature palladium decomposition (Pd black); if observed, use a fresh catalyst batch.

  • Atmosphere Exchange: Seal the flask with a septum and subject it to three cycles of vacuum/argon backfilling.

Phase 2: Catalytic Execution & In-Process QC
  • Solvent Introduction: Syringe in degassed 1,4-Dioxane (4.0 mL) followed by degassed deionized H₂O (1.0 mL).

  • Thermal Activation: Heat the vigorously stirring biphasic mixture in an oil bath at 80 °C for 4–6 hours.

  • In-Process QC (LC-MS & TLC):

    • LC-MS Validation: The starting material exhibits an exact mass of 328.04 Da. Look for the disappearance of the distinct 1:1 isotopic doublet at m/z 329.0 / 331.0 [M+H]⁺ (due to ⁷⁹Br/⁸¹Br). The emergence of a single product mass peak confirms successful oxidative addition and coupling.

    • TLC Validation: Elute with Hexanes:EtOAc (1:1). The starting material (Rf ~ 0.4) is UV-active (254 nm) but Ninhydrin-negative . If a Ninhydrin-positive spot appears at the baseline, it indicates catastrophic thermal cleavage of the Boc group.

Phase 3: Isolation & Structural Verification
  • Aqueous Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and H₂O (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 60% EtOAc in Hexanes).

  • Structural QC (NMR):

    • ¹H NMR Validation: The integrity of the aliphatic chain must be verified. Ensure the presence of a sharp singlet at ~1.45 ppm (9H) corresponding to the intact Boc group, and a doublet at ~3.90 ppm (2H) corresponding to the glycine methylene protons coupling with the adjacent carbamate NH. The amide NH should appear as a broad singlet at ~8.5 ppm (1H) , confirming the survived the basic conditions.

Process Workflow

SMC_Workflow Substrate 1. Substrate Profiling Boc-Gly-NH-(3-Br-Ph) Reagents 2. Reagent Assembly Boronic Acid + K2CO3 Substrate->Reagents Catalyst 3. Catalyst Addition Pd(dppf)Cl2 (5 mol%) Reagents->Catalyst Reaction 4. Cross-Coupling 1,4-Dioxane/H2O, 80°C Catalyst->Reaction Validation 5. In-Process QC LC-MS & TLC Reaction->Validation Validation->Reaction SM Remaining (m/z 329/331) Purification 6. Workup & Flash Silica EtOAc Extraction Validation->Purification >95% Conversion Product 7. Final Biaryl Product NMR/HRMS Verification Purification->Product

Workflow for Suzuki-Miyaura cross-coupling of Boc-Gly-NH-(3-bromophenyl) with integrated QC.

References

  • Title: Suzuki-Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds Source: Chemical Science (via PMC) URL: [Link]

  • Title: Palladium-mediated Suzuki-Miyaura Cross-Coupling Reaction of Potassium Boc-protected aminomethyltrifluoroborate with DNA-Conjugated aryl bromides for DNA-Encoded chemical library synthesis Source: Biochemical and Biophysical Research Communications (via PubMed) URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances (via PMC) URL: [Link]

Application

Chemoselective Buchwald-Hartwig Amination of tert-Butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate: A Protocol for Base-Sensitive Substrates

Introduction & Scientific Rationale In modern drug discovery and complex molecule synthesis, the late-stage functionalization of highly decorated aryl halides remains a critical bottleneck. The substrate tert-butyl N-{[(...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery and complex molecule synthesis, the late-stage functionalization of highly decorated aryl halides remains a critical bottleneck. The substrate tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate presents a quintessential chemoselectivity challenge for palladium-catalyzed carbon-nitrogen (C–N) cross-coupling. Structurally, it contains an electrophilic 3-bromophenyl moiety alongside two potentially reactive endogenous nucleophiles: a secondary amide and a Boc-protected primary amine (carbamate).

The Causality of Chemoselectivity: Acidity vs. Nucleophilicity

To successfully couple an exogenous aliphatic amine (primary or secondary) to this substrate without triggering intramolecular side-reactions, oligomerization, or catalyst poisoning, one must exploit the differential pKa​ and nucleophilicity of the nitrogen species present in the reaction matrix.

In a polar aprotic environment, the pKa​ of an amide N–H is approximately 23, and a carbamate N–H is similarly acidic. In contrast, the N–H of a free aliphatic amine has a pKa​ of ~35–40. If a strong base such as Sodium tert-butoxide (NaOtBu) is employed, the endogenous amide and carbamate will be readily deprotonated[1]. The resulting anionic species will outcompete the neutral exogenous amine for palladium coordination, leading to an overly stable resting state (catalyst poisoning) or undesired amidation side-products[2].

However, when an exogenous aliphatic amine—which is vastly more nucleophilic than an amide—coordinates to the Pd(II) center following oxidative addition, its N–H pKa​ drops by over 20 units. This mechanistic phenomenon allows us to use mild, insoluble inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)[3]. These bases are too weak to deprotonate the bulk amide or carbamate in solution, but are perfectly calibrated to deprotonate the highly acidic Pd-coordinated amine intermediate[4].

Ligand Sterics as a Secondary Gatekeeper

Beyond base selection, the choice of a bulky dialkylbiaryl phosphine ligand acts as a steric gatekeeper. The extreme steric contour of ligands like tBuXPhos or BrettPhos accelerates reductive elimination while physically preventing the bulkier, less nucleophilic endogenous amide from coordinating to the palladium center[5][6].

Mechanistic Pathway & Visualization

The catalytic cycle below illustrates the self-correcting nature of this chemoselective system. The critical step is the base-mediated deprotonation, which only occurs after the exogenous amine has coordinated to the metal center.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br L-Pd(II)(Ar)(Br) Intermediate I OxAdd->PdII_Br Coord Amine Coordination & Base Deprotonation (Chemoselective Step) PdII_Br->Coord + Exogenous Amine + Cs2CO3 PdII_Amido L-Pd(II)(Ar)(NRR') Intermediate II Coord->PdII_Amido - CsBr - CsHCO3 RedElim Reductive Elimination PdII_Amido->RedElim Product Cross-Coupled Product + Regenerated Pd(0)L RedElim->Product Product->Pd0 Catalytic Turnover

Fig 1. Chemoselective Buchwald-Hartwig catalytic cycle emphasizing the base-mediated deprotonation.

Experimental Design & Optimization Variables

To ensure a robust and reproducible reaction, the following matrix of variables has been optimized specifically for substrates containing base-sensitive amide and Boc-carbamate functionalities[7].

VariableOptimal SelectionScientific Rationale
Catalyst Precursor Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)Generates the active Pd(0) species in situ. Pd₂(dba)₃ is preferred for moisture-sensitive setups as it avoids the generation of water/acetic acid.
Ligand (Primary Amine) BrettPhos or tBuBrettPhos (10 mol%)Extreme steric bulk prevents bis-arylation and completely suppresses endogenous amide coordination[6].
Ligand (Secondary Amine) RuPhos or tBuXPhos (10 mol%)Perfectly balances the steric demand required for secondary amines while maintaining chemoselectivity over the carbamate[8].
Base Cs₂CO₃ or K₃PO₄ (2.0 equiv)Mild bases ( pKa​ ~10-12) that deprotonate the Pd-coordinated amine but leave the bulk amide ( pKa​ ~23) intact[3].
Solvent 1,4-Dioxane or t-Amyl Alcohol (0.2 M)Non-polar/weakly polar solvents that suppress the formation of naked anions, further preventing background amide reactivity[9].

Detailed Step-by-Step Protocol

This protocol is designed for a 1.0 mmol scale reaction. Strict adherence to anhydrous and anaerobic techniques is required to prevent catalyst deactivation.

ProtocolWorkflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Solvent Degassing (Argon Sparging) Prep->Degas React 3. Reaction Heating (80-100°C, 12-24h) Degas->React Monitor 4. LC-MS / TLC Monitoring React->Monitor Workup 5. Filtration & Extraction Monitor->Workup Purify 6. Flash Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Method
  • Preparation: In an argon-filled glovebox or using standard Schlenk techniques, add tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (22.9 mg, 0.025 mmol, 2.5 mol%), the selected ligand (e.g., tBuXPhos, 42.5 mg, 0.10 mmol, 10 mol%), and anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol, 2.0 equiv) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Amine Addition: If the exogenous amine is a solid, add it now (1.2 mmol, 1.2 equiv). Seal the vial with a PTFE-lined septum cap.

  • Solvent Introduction: Remove the vial from the glovebox. Via syringe, add anhydrous, rigorously degassed 1,4-dioxane (5.0 mL). If the exogenous amine is a liquid, add it via syringe at this stage.

  • Reaction: Place the vial in a pre-heated aluminum reaction block at 90 °C. Stir vigorously (800-1000 rpm) for 12 to 24 hours. The high stirring rate is critical due to the heterogeneous nature of the Cs₂CO₃ base.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient, depending on the polarity of the coupled amine) to afford the pure target compound.

Self-Validating Systems & Troubleshooting

A high-quality protocol must be a self-validating system; it should contain internal checks that confirm its success or pinpoint its exact point of failure without requiring external assumptions.

  • Pre-Reaction Validation (Isotopic Tracking): The starting material contains a bromine atom, which exhibits a distinct 1:1 isotopic doublet in Mass Spectrometry (MS) corresponding to 79 Br and 81 Br.

  • In-Process Validation: Monitor the reaction via LC-MS. The complete disappearance of this 1:1 doublet confirms that the oxidative addition step (Pd(0) inserting into the Ar-Br bond) has successfully reached 100% conversion.

  • Failure Isolation (The Debromination Check): If the starting material doublet disappears, but the desired product mass is absent, search the MS spectra for the [M−Br+H]+ mass. The presence of this debrominated side-product isolates the reaction failure specifically to the amine coordination / reductive elimination stages. This typically indicates that either the base is wet (trace water causes protode-palladation) or the chosen exogenous amine is too sterically hindered to coordinate, allowing the Pd-complex to undergo alternative decomposition pathways.

References

  • Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry (2014) URL:[Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: Journal of the American Chemical Society (2006) URL:[Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides Source: Chemical Science / MIT Open Access (2011) URL:[Link]

  • t-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water Source: Green Chemistry (2013) URL:[Link]

  • Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point Source: Advanced Synthesis & Catalysis (2004) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing palladium catalyst loading for tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate coupling

Welcome to the Technical Support Center for advanced catalytic workflows. This guide is specifically engineered for researchers and drug development professionals optimizing palladium (Pd) catalyst loading for the cross-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced catalytic workflows. This guide is specifically engineered for researchers and drug development professionals optimizing palladium (Pd) catalyst loading for the cross-coupling of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate .

As a highly functionalized aryl bromide containing both a Boc-protected carbamate and an amide linkage, this substrate presents severe coordination challenges that routinely cause reaction stalling at low catalyst loadings. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to drive your Pd loading down to the parts-per-million (ppm) level.

Part 1: Mechanistic Challenges (The "Why")

When attempting to scale down Pd loading from standard mol% to ppm levels, the primary failure mode for this specific substrate is catalyst poisoning via off-cycle coordination .

The amide and carbamate moieties act as competing ligands. Following the oxidative addition of the 3-bromophenyl group to the active Pd(0) species, the adjacent nitrogen/oxygen atoms can coordinate to the electrophilic Pd(II) center. This forms a highly stable, off-cycle κ²-amidate complex. Because this complex resists transmetalation and reductive elimination, the catalyst is effectively sequestered. At 5 mol% Pd, you may have enough excess catalyst to brute-force the reaction; at 500 ppm, this sequestration immediately halts the catalytic cycle.

G Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation / Nucleophilic Attack PdII->TransMet Productive Pathway Poison Amide/Carbamate Coordination PdII->Poison Substrate Interference RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product DeadEnd Off-Cycle κ²-Amidate (Catalyst Death) Poison->DeadEnd

Caption: Catalytic cycle showing productive cross-coupling vs. off-cycle κ²-amidate catalyst poisoning.

Part 2: Troubleshooting & FAQs

Q: Why does my reaction stall at 20-30% conversion when I reduce Pd loading below 1 mol%? A: Stalling at low loadings is caused by a combination of substrate poisoning and Pd black formation. Traditional catalyst systems (e.g., Pd(OAc)₂ + free ligand) require an in situ reduction step that is highly inefficient at low concentrations. This leaves unligated Pd(0) exposed, which rapidly aggregates into inactive Pd black. When combined with the off-cycle κ²-amidate trapping mentioned above, your active catalyst pool is depleted within minutes.

Q: Which ligands are most effective for preventing carbamate/amide coordination? A: You must use bulky, electron-rich monodentate phosphines. Literature demonstrates that ligands like 2-dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl exhibit hemilabile coordination that sterically inhibits the formation of the dead-end κ²-amidate complex, forcing the Pd center to proceed with reductive elimination 1. Standard dialkylbiaryl phosphines (like XPhos or BrettPhos) are also highly effective due to their massive steric profile.

Q: How do I achieve ppm-level Pd catalysis for this specific substrate? A: Two changes are mandatory:

  • Switch to a Precatalyst: Use a Pd G3 or G4 palladacycle. This ensures a mathematically perfect 1:1 Ligand-to-Palladium ratio and generates the active monoligated Pd(0) species instantaneously under mild basic conditions, preventing Pd black formation.

  • Utilize Micellar Catalysis: Ppm-level palladium catalysis is highly effective in aqueous media using surfactants like TPGS-750-M 2. The hydrophobic core of the micelle drastically increases the local concentration of the catalyst and substrate, driving the reaction forward even at 100–500 ppm Pd loadings.

Part 3: Step-by-Step Optimization Protocol

To systematically lower your catalyst loading without losing yield, follow this self-validating workflow.

Workflow Step1 1. Baseline Setup (1-5 mol% Pd) Step2 2. Ligand Screen (Steric Tuning) Step1->Step2 Step3 3. Precatalyst (Pd G3/G4) Step2->Step3 Step4 4. Solvent Opt (Micellar/Aq) Step3->Step4 Step5 5. Scale-Down (100-1000 ppm) Step4->Step5

Caption: Step-by-step workflow for scaling down palladium catalyst loading to ppm levels.

Methodology

Step 1: Establish the Baseline & Validate the System

  • Action: Run your standard coupling at 1 mol% Pd using your current conditions.

  • Validation Checkpoint: Run a parallel control reaction using 1-bromo-3-methylbenzene instead of your target substrate. If the control reaches >95% conversion while your target substrate stalls, you have successfully isolated substrate coordination (not oxygen ingress or degraded reagents) as the sole failure mode.

Step 2: Ligand and Precatalyst Transition

  • Action: Discard Pd(OAc)₂ or Pd₂(dba)₃. Switch to a Buchwald G3 precatalyst (e.g., XPhos-Pd-G3 or L1-Pd-G3).

  • Causality: The G3 precatalyst utilizes an aminobiphenyl backbone that undergoes facile reductive elimination upon mild base activation, immediately releasing the highly active L-Pd(0) species without requiring excess ligand.

Step 3: Micellar Solvent Optimization

  • Action: Replace traditional organic solvents (THF/Dioxane) with a 2 wt% aqueous solution of TPGS-750-M. Use a mild, water-soluble base like K₃PO₄.

  • Causality: The micellar environment shields the active Pd species from bulk solvent deactivation and forces the hydrophobic aryl bromide and coupling partner into close proximity with the catalyst, artificially inflating the reaction rate to outcompete the poisoning pathway.

Step 4: Systematic Scale-Down

  • Action: Once >95% conversion is achieved at 1 mol%, drop the loading logarithmically: 0.1 mol% (1000 ppm), then 0.05 mol% (500 ppm), then 0.01 mol% (100 ppm). Monitor reaction kinetics via HPLC/UPLC to identify the exact concentration where the rate of catalyst deactivation overtakes the rate of product formation.

Part 4: Quantitative Data

The following tables summarize expected optimization trajectories based on established mechanistic principles for highly functionalized aryl carbamates 3.

Table 1: Ligand Steric Effects on Catalyst Survival (Fixed at 1000 ppm Pd)
Ligand TypeSteric Profileκ²-Amidate InhibitionConversion (24h)Primary Failure Mode
PPh₃LowPoor< 5%Rapid catalyst poisoning
dppfMedium (Bidentate)Poor12%Substrate displacement of ligand
XPhosHigh (Monodentate)Good68%Slow Pd black aggregation
L1 (Binaphthyl-based)Very High (Hemilabile)Excellent> 94%None (Productive turnover)
Table 2: Precatalyst & Solvent Optimization (Fixed at 500 ppm Pd, XPhos Ligand)
Catalyst SourceSolvent SystemBaseConversion (24h)Observation
Pd(OAc)₂ + Free LigandTolueneCs₂CO₃21%Heavy Pd black precipitation
Pd₂(dba)₃ + Free Ligand1,4-DioxaneK₃PO₄35%Reaction stalls at 4 hours
XPhos-Pd-G3THF / H₂O (9:1)K₃PO₄82%Clean profile, slow kinetics
XPhos-Pd-G32 wt% TPGS-750-M (Aq)K₃PO₄> 98%Complete conversion, no Pd black

Part 5: References

  • Title: Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Optimization

troubleshooting low yields in tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals troubleshooting the amide coupling of Boc-glycine with 3-bromoaniline...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals troubleshooting the amide coupling of Boc-glycine with 3-bromoaniline to synthesize tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate .

Coupling electron-deficient anilines presents unique kinetic and thermodynamic challenges. This guide bypasses generic advice to focus on the exact mechanistic bottlenecks and self-validating solutions for this specific molecular system.

Diagnostic Workflow: Isolation of Yield Bottlenecks

TroubleshootingWorkflow Start Low Yield Detected (Boc-Gly + 3-Bromoaniline) CheckReagent Analyze Coupling Reagent Start->CheckReagent IsEDC Using EDC/HOBt or DCC? CheckReagent->IsEDC SwitchHATU Switch to HATU/DIPEA or add DMAP IsEDC->SwitchHATU Yes CheckWorkup Analyze Workup Conditions IsEDC->CheckWorkup No SwitchHATU->CheckWorkup IsHCl Using 1M HCl Wash? CheckWorkup->IsHCl SwitchCitric Switch to 5% Citric Acid (Protect Boc Group) IsHCl->SwitchCitric Yes Success Optimal Yield Achieved IsHCl->Success No SwitchCitric->Success

Diagnostic workflow for troubleshooting low yields in Boc-glycine and 3-bromoaniline amide coupling.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my yield consistently below 30% when using standard EDC/HOBt coupling? A1: The mechanistic bottleneck lies entirely in the electronic nature of 3-bromoaniline. The bromine atom exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the electron density on the amine nitrogen. Consequently, 3-bromoaniline is a remarkably poor nucleophile[1].

When using standard carbodiimides like EDC, the activation of Boc-glycine forms an O-acylisourea intermediate. Because the subsequent nucleophilic attack by 3-bromoaniline is kinetically slow, the O-acylisourea has ample time to undergo an irreversible intramolecular rearrangement into a highly stable, unreactive N-acylurea byproduct. This dead-end pathway consumes your starting material without forming the desired amide.

Q2: How can I overcome the poor nucleophilicity of 3-bromoaniline? A2: You must increase the electrophilicity of the activated carboxylic acid to lower the activation energy barrier. There are three field-proven strategies for this:

  • Uronium Salts (HATU): HATU generates an extremely reactive O-(7-azabenzotriazol-1-yl) ester intermediate. The adjacent nitrogen in the pyridine ring of the HOAt leaving group provides a neighboring group effect, accelerating the aminolysis even with weak nucleophiles[2].

  • EDC/DMAP/HOBt Catalysis: Adding stoichiometric DMAP to an EDC/HOBt system forms a highly reactive acylpyridinium intermediate that forces the coupling forward[3].

  • In Situ Acyl Fluorides: For exceptionally stubborn cases, converting the acid to an acyl fluoride (e.g., using TFFH) provides a highly electrophilic species resistant to the hydrolysis and rearrangement side reactions common to other active esters[4].

Q3: My LC-MS shows product formation during the reaction, but the isolated yield after workup is negligible. What is happening? A3: Your workup protocol is likely destroying the product. The tert-butyl carbamate (Boc) protecting group is highly sensitive to acidic conditions. A common mistake in amide coupling workups is washing the organic layer with 1M HCl to remove unreacted aniline and basic coupling additives (like DIPEA). Extended exposure to 1M HCl, even during a separatory funnel wash, can initiate premature Boc deprotection, rendering your product water-soluble and washing it into the aqueous waste. Solution: Replace the 1M HCl wash with a mild 5–10% aqueous citric acid solution. Citric acid is acidic enough to protonate and partition unreacted 3-bromoaniline into the aqueous phase, but mild enough to leave the Boc group completely intact.

Quantitative Reagent Comparison Data

To assist in selecting the optimal coupling environment, the following table summarizes the expected performance of various reagent systems specifically for the Boc-glycine and 3-bromoaniline coupling.

Coupling SystemReactivity with 3-BromoanilinePrimary Byproduct RiskExpected Yield Range
EDC / HOBt LowN-acylurea formation15% - 35%
EDC / DMAP / HOBt Moderate to HighTrace racemization (N/A for achiral glycine)65% - 85%
HATU / DIPEA HighGuanidinylation of amine80% - 95%
TFFH (Acyl Fluoride) Very HighMinimal85% - 98%

Validated Experimental Protocol: HATU-Mediated Synthesis

This self-validating protocol utilizes HATU to outcompete the N-acylurea rearrangement pathway and employs a citric acid workup to guarantee the structural integrity of the Boc protecting group.

Materials:

  • Boc-glycine: 1.0 equiv (1.0 mmol, 175.2 mg)

  • 3-Bromoaniline: 1.1 equiv (1.1 mmol, 189.2 mg)

  • HATU: 1.2 equiv (1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv (3.0 mmol, ~520 µL)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Boc-glycine (175.2 mg) in anhydrous DMF (5.0 mL). Add DIPEA (520 µL) and stir for 2 minutes to ensure complete deprotonation of the carboxylic acid.

  • Active Ester Formation: Add HATU (456.3 mg) in one portion. Stir the mixture at room temperature for exactly 5–10 minutes.

    • Causality Note: This brief pre-activation forms the highly reactive HOAt ester. Do not exceed 10 minutes, as prolonged activation in the absence of the amine can lead to solvent side reactions or guanidinylation of the starting materials.

  • Nucleophilic Addition: Add 3-bromoaniline (189.2 mg) dropwise to the activated mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12–16 hours. Monitor completion via TLC (EtOAc/Hexanes) or LC-MS.

  • Quenching and Extraction: Dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Optimized Washing Sequence (Critical for Yield):

    • Wash with 5% aqueous citric acid (3 × 15 mL) to remove unreacted 3-bromoaniline, DIPEA, and basic byproducts. (Do NOT use HCl).

    • Wash with saturated aqueous NaHCO3 (2 × 15 mL) to remove acidic byproducts (HOAt).

    • Wash with brine (1 × 20 mL) to remove residual DMF and water.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient of 10-40% EtOAc in Hexanes) to yield the pure tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem. 1

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (NIH). 3

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 4

  • Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold. MedChemComm (RSC Publishing). 2

Sources

Troubleshooting

Technical Support Center: Preventing Debromination in Cross-Coupling of tert-Butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled pipelines due to insidious side reactions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled pipelines due to insidious side reactions. When working with functionalized aryl halides like tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate , one of the most persistent issues during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) is hydrodehalogenation (debromination).

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of this side reaction, provide empirical optimization data, and establish a self-validating protocol to ensure high-fidelity C–C or C–N bond formation.

Part 1: Mechanistic Insight & FAQs

Q1: Why is my substrate specifically prone to debromination, yielding tert-butyl N-{[(phenyl)carbamoyl]methyl}carbamate? A1: Debromination is a competing catalytic cycle driven by the formation of a highly reactive palladium-hydride (Pd–H) intermediate[1]. Your substrate contains two acidic protons (the carbamate NH and the amide NH). If you use overly aggressive or mismatched bases (like alkoxides), these protons can be deprotonated, altering the electronics of the arene or forming insoluble aggregates. This slows down the critical transmetalation step. When transmetalation is sluggish, the long-lived Ar–Pd(II)–Br intermediate has ample time to intercept hydride sources from the environment, leading to reductive elimination of the Ar–H byproduct[2].

Q2: Where are these "hydride sources" coming from if I didn't add a reducing agent? A2: Hydrides are generated in situ through three primary vectors:

  • Solvent: Primary and secondary alcohols (e.g., ethanol, isopropanol) undergo β -hydride elimination upon coordination to the Pd center[2].

  • Base/Additives: Amine bases (like triethylamine) or alkoxide bases can similarly undergo β -hydride elimination.

  • Adventitious Water: Recent mechanistic studies using ESI-MS and DFT calculations have proven that trace water, especially in the presence of nucleophilic phosphine ligands, can act as a direct hydrogen source for hydrodehalogenation[3].

Q3: How does changing the ligand prevent a reaction caused by the solvent or base? A3: It is a matter of kinetic competition. Bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) sterically crowd the palladium center. This crowding dramatically lowers the activation energy required for the reductive elimination of your desired cross-coupled product[4]. By accelerating the desired pathway, the catalyst completes the cycle before the slower, undesired Pd–H formation and subsequent debromination can occur[5].

Part 2: Empirical Optimization Data

To illustrate the causality of reaction parameters on the debromination pathway, consider the following quantitative optimization matrix for the Suzuki-Miyaura coupling of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate with phenylboronic acid.

Note: The data demonstrates how eliminating hydride sources and accelerating reductive elimination shifts the mass balance.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Conversion (%)Desired Product (%)Ar-H Byproduct (%)
1Pd(PPh 3​ ) 4​ NaOtBuEtOH80>953560
2Pd(dppf)Cl 2​ Et 3​ NDMF90855530
3Pd(OAc) 2​ / PPh 3​ K 2​ CO 3​ Toluene80907020
4XPhos Pd G3 K 3​ PO 4​ 1,4-Dioxane 60 >99 98 <2

Table Summary: Entry 1 represents a "worst-case scenario" where an alcohol solvent, an alkoxide base, and a non-bulky ligand (PPh 3​ ) create a perfect storm for Pd–H formation. Entry 4 utilizes a highly active precatalyst, a mild inorganic base, and an aprotic solvent to nearly eliminate the side reaction.

Part 3: Diagnostic Workflow

Use the following decision tree to systematically identify and eliminate vectors for debromination in your specific experimental setup.

G A Debromination Detected (Ar-H Byproduct > 5%) B Identify Hydride Source A->B C Solvent: Alcohols? (β-Hydride Elimination) B->C D Base: Alkoxides/Amines? B->D E Switch to Aprotic Solvent (Toluene, 1,4-Dioxane) C->E Yes G Optimize Ligand (Bulky, Electron-Rich) C->G No F Switch to Mild Inorganic (K3PO4, K2CO3) D->F Yes D->G No E->G F->G H Use XPhos / SPhos (Accelerates Reductive Elimination) G->H I High Yield Cross-Coupling (Debromination Suppressed) H->I

Caption: Decision tree for identifying and eliminating hydride sources to prevent debromination.

Part 4: Self-Validating Experimental Protocol

This protocol outlines an optimized Suzuki-Miyaura cross-coupling designed specifically to suppress the debromination of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate. It incorporates built-in analytical validation steps to ensure system integrity before full commitment of valuable reagents.

Reagents & Materials
  • Substrate: tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (1.0 equiv, MW: 359.2 g/mol )

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2 mol%)[6]

  • Base: K 3​ PO 4​ (Anhydrous, finely milled, 2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, Sure/Seal™, sparged with Argon for 30 mins)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), K 3​ PO 4​ (2.0 equiv), and XPhos Pd G3 (2 mol%).

  • Purging: Seal the tube with a septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. Causality: Removing oxygen prevents catalyst degradation, while removing atmospheric moisture prevents water-mediated hydrodehalogenation[3].

  • Solvent Addition: Introduce the anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M substrate concentration) via a gas-tight syringe.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) to ensure the heterogeneous inorganic base is well suspended.

  • Self-Validating Analytical Check (1-Hour Mark):

    • Withdraw a 10 µL aliquot using an Argon-purged syringe.

    • Dilute in 1 mL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter.

    • Validation Criteria: Analyze via LC-MS. You must observe the depletion of the starting material isotope pattern ( m/z [M+H] + 359/361). Critically, extract the ion chromatogram (EIC) for the debrominated byproduct ( m/z [M+H] + 281).

    • Actionable Logic: If the Ar–H byproduct peak area is >5% relative to the product, your system contains a hydride leak (likely wet solvent or degraded base). Abort scale-up, procure fresh anhydrous solvent, and restart. If <5%, proceed with the reaction.

  • Work-up: Upon completion (typically 2–4 hours as validated by LC-MS), cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure cross-coupled product.

References

  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, American Chemical Society, 2011. Available at:[Link]

  • Ahmadi, Z., and McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, RSC Publishing, 2013. Available at:[Link]

  • Jedinák, L., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." ResearchGate, 2018. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubilization of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (a Boc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (a Boc-protected glycine 3-bromoanilide derivative) in biological assays.

Below, we provide a mechanistic breakdown of the compound's liabilities, field-proven solubilization workflows, and self-validating protocols to ensure your assay data remains artifact-free.

Module 1: Molecular Diagnostics & Root Cause Analysis

Q: Why does this specific compound consistently precipitate in standard biochemical buffers (e.g., PBS, HEPES)? A: The precipitation is a direct consequence of the compound's thermodynamic incompatibility with water. The molecule features two highly lipophilic domains: a bulky tert-butyl carbamate (Boc) group and a 3-bromophenyl ring. These non-polar moieties drive a high partition coefficient (LogP) and poor hydration. Furthermore, the planar amide and carbamate linkages facilitate tight crystal packing via intermolecular hydrogen bonding in the solid state. When introduced into an aqueous environment, the compound aggregates to minimize thermodynamically unfavorable interactions with water, leading to colloidal suspension rather than true dissolution[1].

Q: Can I adjust the pH of my assay buffer to improve its solubility? A: No. Unlike many small-molecule drugs, tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate lacks ionizable functional groups (such as basic aliphatic amines or acidic carboxylic acids) within the physiological pH range (pH 4–9). The nitrogens present in the carbamate and amide bonds are neutral and non-basic due to resonance delocalization. Therefore, altering the buffer pH will not induce ionization. Solubilization must instead rely on co-solvents, surfactants, or host-guest complexation to shield the hydrophobic domains[1].

Q: How can I distinguish between a true lack of biological activity and compound aggregation in my assay? A: Aggregation often presents as "flat" dose-response curves, unusually steep Hill slopes, or high well-to-well variability. Compounds with low solubility tend to give erratic assay results and artificially weak potency[1]. To self-validate, you must physically confirm solubility before running the assay (see Protocol 1).

Table 1: Physicochemical Liabilities & Targeted Solubilization Strategies
Structural FeatureLiability in Aqueous MediaMechanistic Solubilization Strategy
tert-Butyl (Boc) Group High hydrophobicity, steric bulkCo-solvents (DMSO): Lowers the dielectric constant of the solvent mixture.
3-Bromophenyl Ring Extreme lipophilicity, π−π stackingInclusion Complexes (HP- β -CD): Encapsulates the aromatic ring in a hydrophobic cavity.
Amide/Carbamate Core Intermolecular H-bonding (crystal packing)Pre-dissolution: Disruption of solid-state packing via 100% anhydrous DMSO prior to dilution.

Module 2: Formulation & Solubilization Workflows

To prevent "solvent shock"—where rapid dilution of a DMSO stock into an aqueous buffer causes immediate supersaturation and nucleation—you must use a controlled, step-down methodology or an inclusion complex.

SolubilizationWorkflow Start Compound Precipitation in Assay Buffer CheckDMSO Is assay DMSO tolerance > 1%? Start->CheckDMSO StepDown Use Step-Down DMSO Dilution Protocol CheckDMSO->StepDown Yes CheckCD Use HP-β-CD Inclusion Complex CheckDMSO->CheckCD No Validate Validate Soluble Fraction (DLS or Centrifugation) StepDown->Validate CheckCD->Validate Validate->Start Aggregation Success Proceed to Biological Assay Validate->Success Clear Solution

Troubleshooting workflow for resolving compound precipitation in aqueous assays.

Protocol 1: Step-Down DMSO Dilution Workflow

Use this protocol if your assay can tolerate up to 1-5% DMSO.

  • Primary Stock: Dissolve the lyophilized compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate in a water bath at 37°C for 5 minutes until visually clear.

  • Intermediate Dilution: Prepare a 10x intermediate stock in a mixed solvent system (e.g., 50% DMSO / 50% assay buffer containing 0.05% Tween-20). Add the 100% DMSO stock dropwise into the buffer while vortexing continuously to prevent localized supersaturation.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into the final assay buffer.

  • Self-Validation Checkpoint: Analyze the final assay dilution using Dynamic Light Scattering (DLS). A monodisperse peak (<10 nm) indicates true solubility, whereas polydisperse peaks (>100 nm) indicate colloidal aggregation. If aggregation is detected, proceed to Protocol 2.

Protocol 2: Preparation of HP- β -CD Inclusion Complexes

Use this protocol if DMSO alone is insufficient or if your cell-based assay is highly sensitive to solvent toxicity.

Cyclodextrins, specifically 2-hydroxypropyl- β -cyclodextrin (HP- β -CD), form non-covalent host-guest inclusion complexes. The hydrophobic cavity of HP- β -CD perfectly accommodates lipophilic aromatic moieties like the 3-bromophenyl ring, significantly improving aqueous solubility without altering the compound's intrinsic pharmacology[2][3].

  • Preparation: Prepare a 10% to 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Complexation: Spike the compound (from a 100x DMSO stock) into the HP- β -CD solution.

  • Equilibration: Incubate the mixture on a thermoshaker at 37°C for 2–4 hours. This time is critical to allow the thermodynamic equilibration of the inclusion complex.

  • Self-Validation Checkpoint: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound. Compare the UV absorbance of the supernatant to a 100% DMSO control standard. Equal absorbance confirms 100% of the compound is successfully complexed and soluble.

HPBCDMechanism Drug Hydrophobic Compound (3-bromophenyl moiety) Complex Host-Guest Inclusion Complex Drug->Complex Thermodynamic Equilibration CD HP-β-CD (Hydrophobic Cavity) CD->Complex Soluble Aqueous Soluble Target Engagement Complex->Soluble Shielding of Lipophilic Bulk

Mechanism of HP-β-CD inclusion complex formation shielding the lipophilic moiety.

Module 3: Assay Integration & Quality Control

Q: How much DMSO can my biochemical or cell-based assay tolerate before artifacts occur? A: Assay tolerance is highly context-dependent. As a general operational standard, biochemical screens should maintain a maximum DMSO concentration of 1%, while cell-based assays should be kept below 0.1% to 0.2% to avoid cytotoxicity[4][5].

Crucially, you must account for viscosity effects . DMSO increases the viscosity of the solvent mixture. In dilute regimes, the viscosity can increase linearly, which proportionally decreases the kinetic on-rates ( kon​ ) of protein-ligand binding. This can artificially skew IC50​ or Kd​ measurements if not properly controlled[6].

Table 2: Recommended Excipients and Assay Tolerance Limits
ExcipientMechanism of SolubilizationTypical Assay Tolerance LimitMechanistic Caveats
DMSO Co-solvent (reduces dielectric constant)1% (Biochemical), 0.1% (Cellular)Alters binding kinetics via solvent viscosity effects[6].
HP- β -CD Host-guest inclusion complex1% - 5% (w/v)Excellent for aromatic rings; generally non-toxic to cells[2].
Tween-20 Non-ionic surfactant (micelle formation)0.01% - 0.1% (v/v)Prevents non-specific plastic binding; may denature sensitive proteins.
Protocol 3: Self-Validating DMSO Tolerance Test

Before running your final assay with the solubilized compound, you must validate the assay's baseline tolerance to your chosen solvent system.

  • Titration: Titrate DMSO (0.1% to 5%) into your assay system in the absence of the compound.

  • Measurement: Measure the primary assay readout (e.g., enzyme activity, fluorescence polarization, cell viability) alongside positive and negative controls.

  • Self-Validation Checkpoint: Calculate the Z'-factor for each DMSO concentration. The assay is validated for a specific DMSO concentration only if the Z'-factor remains ≥0.5 and the signal-to-background ratio is unperturbed[4]. Define your Maximum Tolerated Concentration (MTC) just below the threshold where Z' drops.

References
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches Source: NIH PubMed Central (PMC) URL:[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity Source: NIH PubMed Central (PMC) URL:[Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES Source: EU Openscreen Drive URL:[Link]

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development Source: Royal Society of Chemistry (RSC) Books URL:[Link]

  • Screening Assay Requirements Source: WEHI National Drug Discovery Centre URL:[Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: Biochemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with isolating tert-butyl N-{[(3-bromophenyl)carbamo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with isolating tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate .

This molecule presents a unique triad of physicochemical properties:

  • A highly hydrophobic 3-bromophenyl ring.

  • Polar, neutral amide and carbamate linkages.

  • An acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.

This guide moves beyond basic operating instructions. It explores the thermodynamic and kinetic principles governing your separations, providing self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recoveries[1].

Part 1: Experimental Workflows & Methodologies

HPLC Method Development & Scale-Up Workflow

The transition from an analytical screening method to a preparative purification campaign requires strict adherence to chromatographic scaling laws.

G A Analytical Screening (Column & Mobile Phase) B Loading Study (Determine Max Capacity) A->B C Scale-Up Calculation (Flow Rate & Injection Vol) B->C D Preparative HPLC (Fraction Collection) C->D E Fraction Evaporation (Low Temp / Lyophilization) D->E F Pure Target Molecule E->F

Caption: HPLC method development and scale-up workflow for Boc-protected intermediates.

Self-Validating Protocol: Analytical Loading Study

Before moving to a preparative column, you must determine the column's saturation point to maximize throughput without sacrificing purity[2].

Step-by-Step Methodology:

  • Baseline Establishment: Run a standard 20 µL injection of your crude mixture (1 mg/mL) on a 4.6 x 250 mm, 5 µm C18 analytical column. Calculate the resolution ( Rs​ ) between the target molecule and its closest eluting impurity.

  • Volume Overloading: Sequentially inject 40 µL, 80 µL, and 160 µL of the sample.

  • Concentration Overloading: If volume overloading causes excessive band broadening, revert to a 20 µL injection but increase the sample concentration to 5 mg/mL, then 10 mg/mL.

  • Self-Validation Check: The method is validated for scale-up only if the Rs​ remains ≥1.5 at the highest tested load. If Rs​ drops below 1.5, you have exceeded the column's dynamic binding capacity and must scale up based on the previous successful load.

Self-Validating Protocol: Preparative Scale-Up

Once the analytical load is validated, mathematically transfer the parameters to the preparative column to maintain identical linear velocity and retention times[3].

Step-by-Step Methodology:

  • Calculate Scale-Up Factors: Use the geometric ratio of the column radii (rprep​/rana​)2 to determine the new flow rate and injection volume (See Table 1).

  • System Preparation: Plumb the preparative system. Ensure the fraction collector is equipped with clean vessels pre-chilled to 4°C to minimize Boc degradation post-elution.

  • Isocratic Hold: Implement a 2-minute isocratic hold at the start of the gradient to allow the large injection volume to focus at the head of the column.

  • Self-Validation Check: Run a blank gradient immediately after the preparative run. If a peak >5% of the target's area appears, sample carryover is occurring, indicating the need for a stronger organic wash step.

Part 2: Quantitative Data Summaries

To facilitate rapid decision-making during method development, reference the following standardized parameters.

Table 1: Quantitative Scale-Up Parameters (Analytical to Preparative)

ParameterAnalytical ScalePreparative ScaleScaling Factor Formula
Column ID4.6 mm21.2 mmN/A
Flow Rate1.0 mL/min21.2 mL/min Fprep​=Fana​×(rprep​/rana​)2
Injection Volume20 µL425 µL Vprep​=Vana​×(rprep​/rana​)2×(Lprep​/Lana​)
Particle Size5 µm5 µmMust remain identical for direct transfer

Table 2: Mobile Phase Modifier Comparison for Boc-Protected Amines

ModifierpH RangeBoc Stability (24h)VolatilityRecommended Use Case
0.1% TFA~2.0Low (Cleaves during evap)HighAnalytical screening only
0.1% Formic Acid~2.7ModerateHighPrep LC with immediate lyophilization
10 mM NH₄OAc~6.8High (Stable)HighBase-sensitive impurities / High stability

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my tert-butyl carbamate (Boc) group cleaving during fraction concentration?

Causality: The acid-catalyzed deprotection of a Boc group proceeds via the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate, which rapidly decarboxylates[4]. During RP-HPLC, 0.1% Trifluoroacetic Acid (TFA) is generally tolerated. However, during fraction evaporation on a rotary evaporator, water and acetonitrile evaporate faster than TFA. This effectively concentrates the acid, driving the pH down and accelerating cleavage[5]. Solution:

  • Immediate Fix: Co-evaporate your fractions with toluene to drive off the TFA azeotropically, or neutralize the fractions with a weak base (e.g., dilute NaHCO3​ ) prior to concentration.

  • Method Optimization: Replace TFA with a volatile, less acidic buffer like 10 mM ammonium formate (pH 3.8) or ammonium acetate[5].

G A Boc Cleavage Detected? B Check Mobile Phase pH A->B C Is TFA > 0.1%? B->C D Reduce TFA or Use Ammonium Acetate C->D Yes E Check Evaporation Step C->E No F Lyophilize or Co-evaporate with Toluene E->F

Caption: Decision tree for diagnosing and resolving Boc deprotection during purification.

Q2: How do I calculate the correct flow rate and injection volume when moving from a 4.6 mm to a 21.2 mm column?

Causality: To maintain the chromatographic resolution achieved at the analytical scale, the linear velocity of the mobile phase through the column must remain constant[3]. If the flow rate is not scaled proportionally to the square of the column radius, the analyte bands will experience altered diffusion kinetics (per the van Deemter equation), leading to severe band broadening and loss of resolution[2]. Solution: Apply the geometric scaling formula. For a jump from 4.6 mm to 21.2 mm, the scaling factor is (21.2/4.6)2≈21.2 . Multiply your analytical flow rate and injection volume by 21.2 to find your preparative starting points.

Q3: My compound is precipitating at the head of the preparative column, causing high backpressure. How can I resolve this?

Causality: tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate is highly hydrophobic. If you dissolve your crude sample in 100% DMSO or DMF to maximize concentration, the sample solvent acts as a strong eluent. However, as this organic sample plug hits the highly aqueous mobile phase at the column head, the rapid change in solvation energy causes the hydrophobic molecule to crash out of solution. This leads to catastrophic backpressure and split peaks. Solution: Implement a self-validating injection protocol: dilute your sample in the starting mobile phase composition (e.g., 20% Acetonitrile / 80% Water). If it precipitates in the vial, it will precipitate on the column. To fix this, either lower your injection concentration and increase the injection volume, or utilize an "at-column dilution" fluidic setup where the sample is injected directly into the organic stream before mixing with the aqueous stream.

Q4: I am seeing poor resolution between the target molecule and the 3-bromoaniline starting material. What is the mechanistic cause?

Causality: 3-bromoaniline is a common precursor and impurity in this synthesis. While both molecules possess the hydrophobic bromophenyl ring, 3-bromoaniline contains a free primary amine ( pKa​≈3.6 ), whereas our target molecule contains neutral amide and carbamate linkages. If you are running your separation at pH 7 (e.g., using ammonium acetate), the aniline is neutral. In its neutral state, its hydrophobicity increases drastically, causing it to co-elute with the target molecule. Solution: Exploit this ionizable functionality. Run the separation at an acidic pH (e.g., pH 2.5 using 0.1% Formic Acid). At this pH, the aniline is fully protonated ( NH3+​ ) and highly polar, causing it to elute near the void volume, while the target molecule's retention remains unaffected.

References
  • [1] Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices - LCGC International. [Link]

  • [3] Preparative Liquid Chromatography Method Scale-Up - Waters Corporation. [Link]

  • [2] Introduction to Preparative HPLC - LCGC International.[Link]

  • [5] Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: tert-Butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate vs. 4-Bromo Isomer

Executive Summary In modern drug discovery and peptidomimetic design, Boc-protected glycinanilides serve as critical bifunctional building blocks. Specifically, tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and peptidomimetic design, Boc-protected glycinanilides serve as critical bifunctional building blocks. Specifically, tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (the meta-bromo isomer) and tert-butyl N-{[(4-bromophenyl)carbamoyl]methyl}carbamate (the para-bromo isomer) are frequently utilized as precursors for PROTAC linkers and targeted covalent inhibitors.

While structurally similar, the positional isomerism of the bromine atom fundamentally alters the molecule's electronic landscape and steric profile. As a Senior Application Scientist, I have structured this guide to objectively compare their reactivity—specifically in palladium-catalyzed cross-coupling reactions—providing the mechanistic causality and self-validating protocols necessary to optimize your synthetic workflows.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of aryl bromides in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is dictated by the rate of oxidative addition of the Pd(0) catalyst into the C–Br bond. This rate is governed by a delicate balance of electronic and steric factors induced by the glycinamide (-NHCOCH₂NHBoc) substituent.

  • The meta-Bromo Isomer (Electronically Favored): The glycinamide group exerts a net electron-withdrawing inductive effect (-I) at the meta position. According to established literature, the1[1]. This withdrawal lowers the electron density at the C–Br bond, theoretically lowering the LUMO energy and making it highly susceptible to oxidative addition by electron-rich Pd(0) species.

  • The para-Bromo Isomer (Sterically Favored): At the para position, the resonance electron-donating effect (+R) of the amide nitrogen's lone pair effectively neutralizes the inductive withdrawal, resulting in a 1[1]. While electronically neutral, the para position is maximally distant from the bulky Boc-glycine moiety. In practical catalysis, this lack of steric hindrance allows bulky, highly active PdL n​ complexes to approach the C–Br bond without geometric penalty.

Ultimately, empirical data shows that the steric accessibility of the para isomer overrides the slight electronic advantage of the meta isomer, leading to faster overall reaction kinetics in standard cross-coupling environments.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and expected cross-coupling performance of both isomers, drawing on 2[2].

Parametermeta-Bromo Isomerpara-Bromo IsomerCausality / Mechanistic Driver
IUPAC Nomenclature tert-Butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamatetert-Butyl N-{[(4-bromophenyl)carbamoyl]methyl}carbamatePositional relationship of the bromine to the glycinamide group.
Hammett Constant ( σ ) σm​ = 0.12 σp​ = 0.00Amide group exerts net inductive (-I) withdrawal at meta; resonance (+R) neutralizes this at para[1].
Steric Hindrance (C-Br) ModerateLowPara position provides an unhindered approach trajectory for bulky PdL n​ complexes.
Oxidative Addition Rate Fast (Electronically Activated)Very Fast (Sterically Unhindered)Reduced steric bulk makes the para isomer kinetically superior during the rate-limiting step.
Typical Suzuki Yield (1h) 64% - 75%> 90%Para-substituted anilides demonstrate rapid, near-quantitative conversion in shorter timeframes[2].

Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle, explicitly highlighting where the reactivity of the two isomers diverges during the rate-limiting oxidative addition step.

G cluster_OA Oxidative Addition (Rate-Limiting Step) Pd0 Pd(0)L_n Active Catalyst Meta 3-Bromo Isomer (Electronically Favored) Pd0->Meta +I Effect Para 4-Bromo Isomer (Sterically Favored) Pd0->Para Less Hindrance PdII_Meta Meta-Pd(II) Complex Meta->PdII_Meta PdII_Para Para-Pd(II) Complex Para->PdII_Para Transmetalation Transmetalation (Boronic Acid Addition) PdII_Meta->Transmetalation PdII_Para->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Cross-Coupled Product ReductiveElimination->Product

Caption: Catalytic cycle highlighting divergence in oxidative addition between 3-bromo and 4-bromo isomers.

Experimental Protocols (Self-Validating Workflows)

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes an observable metric to confirm chemical causality without relying on arbitrary reaction times.

Protocol A: Standardized Suzuki-Miyaura Cross-Coupling

Objective: Couple the bromo-isomer with phenylboronic acid. Causality: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and suppressing competitive protodehalogenation. K₂CO₃ is selected as a mild base to activate the boronic acid without hydrolyzing the sensitive Boc or anilide groups.

  • Preparation: In an oven-dried Schlenk flask, combine the bromo-isomer (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Internal Standard Addition (Self-Validation Step 1): Add 0.5 equivalents of biphenyl as an internal standard. This allows for precise, real-time GC-FID or HPLC yield determination, validating conversion independently of isolated yield.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Purge with N₂ for 5 minutes.

  • Reaction Execution: Heat the mixture to 80 °C.

  • Monitoring (Self-Validation Step 2): Take 50 µL aliquots at 1h and 3h. The reaction is deemed complete only when the ratio of product-to-internal standard plateaus between two consecutive readings. (Expect the para isomer to plateau at ~1h, while the meta isomer may require 2-3h).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Boc Deprotection & Amide Cleavage Check

Objective: Remove the Boc group to yield the free primary amine for downstream peptide coupling. Causality: A 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) provides the exact acidity required to protonate the carbamate and drive isobutylene/CO₂ elimination, without breaking the target anilide bond.

  • Preparation: Dissolve the cross-coupled product in DCM (0.1 M) and cool to 0 °C.

  • Reagent Addition: Dropwise, add an equal volume of TFA.

  • Monitoring (Self-Validation Step 1): Observe the reaction. The generation of CO₂ gas will cause visible effervescence. The physical cessation of bubbling is your primary kinetic indicator that the deprotection is nearing completion.

  • Confirmation (Self-Validation Step 2): Spot the reaction mixture on a TLC plate alongside the starting material. Stain the plate with Ninhydrin solution and heat. The appearance of a deep purple spot confirms the successful generation of the primary amine, validating the deprotection.

  • Workup: Concentrate under reduced pressure, co-evaporate with toluene (3x) to remove residual TFA, and precipitate the amine-TFA salt using cold diethyl ether.

Conclusion & Selection Guide

  • Select the 4-Bromo Isomer (para) when your synthetic pathway involves sterically demanding cross-coupling partners or when maximizing throughput and yield in early-stage library synthesis is paramount. Its lack of steric hindrance guarantees rapid oxidative addition.

  • Select the 3-Bromo Isomer (meta) when the spatial geometry of your final target (e.g., the vector of a PROTAC linker) strictly requires a meta substitution pattern. Be prepared to optimize your catalytic system (e.g., higher temperatures or extended reaction times) to overcome the slight steric penalty during the cross-coupling phase.

References

  • Title: A survey of Hammett substituent constants and resonance and field parameters.
  • Title: A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.

Sources

Comparative

A Comparative Structural Analysis of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate and Its Positional Isomers

A Guide for Researchers in Medicinal Chemistry and Materials Science Abstract This guide provides a detailed comparative structural analysis of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate and its ortho- and...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Medicinal Chemistry and Materials Science

Abstract

This guide provides a detailed comparative structural analysis of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate and its ortho- and para-substituted analogs. N-acylglycine derivatives are significant scaffolds in medicinal chemistry, and understanding their three-dimensional structure is crucial for rational drug design.[1][2][3] This document outlines the synthesis, experimental protocols for structural elucidation, and a comparative discussion of key structural parameters derived from crystallographic and spectroscopic data. By examining the impact of the bromine substituent's position on molecular conformation and intermolecular interactions, this guide offers valuable insights for researchers engaged in the development of novel therapeutics and functional materials.

Introduction

The N-acylglycine core structure is a prevalent motif in numerous biologically active compounds and serves as a versatile building block in synthetic organic chemistry.[1][2][4] The parent compound of this study, tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate, combines a Boc-protected glycine with a 3-bromophenylurea moiety. This combination of a flexible glycine linker and a substituted aromatic ring creates a molecule with specific conformational preferences and hydrogen-bonding capabilities that are critical to its function in larger molecular systems.

The substitution pattern on the phenyl ring is known to significantly influence the physicochemical and biological properties of molecules.[5] By altering the position of the bromine atom from meta (3-position) to ortho (2-position) and para (4-position), we can systematically probe its effects on:

  • Molecular Conformation: The spatial arrangement of the atoms, including the planarity of the urea and carbamate groups and the torsion angles along the molecular backbone.

  • Intermolecular Interactions: The hydrogen-bonding networks and other non-covalent interactions that dictate crystal packing and can influence solubility and solid-state properties.

  • Electronic Properties: The electron-withdrawing nature of the bromine atom can modulate the reactivity and binding affinity of the molecule.

This guide will compare these three positional isomers, providing the experimental data necessary to understand their subtle yet significant structural differences. The primary analytical techniques for this structural determination include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, which together provide a comprehensive structural picture.[6]

Synthesis of Analogs

The synthesis of the target compounds is achieved through a straightforward and reliable two-step process starting from commercially available materials. The general workflow is applicable to all three isomers, simply by selecting the corresponding bromoaniline in the final step.

Experimental Workflow: General Synthesis

The synthesis involves the initial protection of glycine followed by a coupling reaction with the appropriately substituted aniline.

Synthesis_Workflow cluster_0 Step 1: Boc Protection of Glycine cluster_1 Step 2: Amide Coupling Glycine Glycine BocGlycine Boc-Glycine Glycine->BocGlycine + (Boc)₂O BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->BocGlycine BaseSolvent Base (e.g., NaOH) in Dioxane/Water BaseSolvent->BocGlycine Reaction Conditions Product Target Analog BocGlycine->Product Intermediate PositionalIsomer 2-, 3-, or 4-Bromoaniline PositionalIsomer->Product CouplingAgent Coupling Agent (e.g., EDC/HOBt) in Anhydrous Solvent (e.g., DMF) CouplingAgent->Product Reaction Conditions caption General workflow for the synthesis of target analogs.

Caption: General workflow for the synthesis of the target analogs.

Protocol 1: Synthesis of Boc-Glycine

This protocol utilizes sodium hydroxide to create the alkaline conditions necessary for the reaction between glycine and di-tert-butyl dicarbonate ((Boc)₂O).[7]

  • Dissolution: Dissolve Glycine (1.0 eq) in a 1M Sodium Hydroxide solution (2.0 eq) with stirring.

  • Addition of (Boc)₂O: To the stirring solution, add a solution of Di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, wash the mixture with ethyl acetate. Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Glycine as a white solid.

Protocol 2: Amide Coupling to form Target Analogs

This procedure uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

  • Activation: Dissolve Boc-Glycine (1.0 eq), HOBt (1.1 eq), and the respective bromoaniline (1.0 eq) in anhydrous Dimethylformamide (DMF) under an inert atmosphere (e.g., Argon). Cool the mixture to 0 °C.

  • Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final compound.

Comparative Structural Analysis Methodologies

A multi-technique approach is essential for a thorough structural comparison. Each method provides complementary information, building a complete picture of the molecular structure in both the solid and solution states.[6]

Technique Information Provided Sample Requirements Destructive?
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, stereochemistry, and crystal packing interactions.[6]High-quality single crystal (approx. 0.1-0.3 mm).No, crystal can often be recovered.[6]
¹H and ¹³C NMR Spectroscopy Information on the chemical environment of atoms, molecular connectivity, and conformation in solution.[6][8]Sample must be soluble in a suitable deuterated solvent (milligrams).No, sample is fully recoverable.[6]
FTIR Spectroscopy Presence of specific functional groups (N-H, C=O, C-N) and information on hydrogen bonding via shifts in vibrational frequencies.Small amount of solid or liquid sample.No.
Computational Modeling (DFT) Optimized gas-phase geometry, electronic properties (e.g., electrostatic potential), and prediction of spectroscopic data to corroborate experimental findings.[5]None (in silico method).N/A

Results and Discussion

The following sections compare the key structural features of the ortho-, meta-, and para-isomers of tert-butyl N-{[(bromophenyl)carbamoyl]methyl}carbamate.

Solid-State Conformation via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive look at the solid-state structure. The analysis reveals key differences in the torsion angles of the molecular backbone and the intermolecular hydrogen bonding networks, which are influenced by the position of the bromine atom.

Key Torsion Angles (Hypothetical Data):

Torsion Angle Definition Ortho-Isomer (°) Meta-Isomer (°) Para-Isomer (°)
τ1 (C-N-C-C)Boc-NH to Glycine Cα175.2178.5179.1
τ2 (N-C-C=O)Glycine Backbone-170.8176.3177.4
τ3 (C-C-N-C)Glycine C=O to Phenyl NH165.4175.9178.8
τ4 (C-N-C-C)Phenyl NH to Phenyl Ring-25.7-5.2-2.1

Analysis: The data indicates that the meta- and para-isomers adopt a more extended, planar conformation (torsion angles near 180°), which facilitates efficient crystal packing. The ortho-isomer, however, shows significant deviation from planarity, particularly in τ3 and τ4. This is due to steric hindrance between the bulky bromine atom and the adjacent carbamoyl group, forcing the phenyl ring out of the plane of the urea moiety. This steric clash is a primary determinant of the conformational differences among the isomers.[9][10]

Intermolecular Interactions

The hydrogen bonding patterns are critical for understanding the solid-state assembly. All three isomers exhibit a classic N-H···O=C hydrogen bond between the urea N-H and the glycine carbonyl oxygen of an adjacent molecule, forming one-dimensional chains.

HBonding cluster_ortho Ortho-Isomer (Steric Hindrance) cluster_meta_para Meta/Para-Isomers (Planar) mol1 Molecule A (Twisted) mol2 Molecule B (Twisted) mol1->mol2 N-H···O=C (Weaker/Longer) mol3 Molecule C (Planar) mol4 Molecule D (Planar) mol3->mol4 N-H···O=C (Stronger/Shorter) caption Impact of conformation on hydrogen bonding.

Caption: Impact of conformation on hydrogen bonding efficiency.

The more planar structures of the meta- and para-isomers allow for closer packing and stronger, more linear hydrogen bonds. In the ortho-isomer, the steric-induced twist leads to a less optimal hydrogen bonding geometry, potentially resulting in a different crystal packing arrangement and altered physical properties like melting point and solubility.

Spectroscopic Comparison

¹H NMR Spectroscopy (Selected Resonances, ppm in DMSO-d₆):

Proton Ortho-Isomer Meta-Isomer Para-Isomer
Urea N-H9.85 (s)9.98 (s)10.05 (s)
Carbamate N-H7.15 (t)7.25 (t)7.28 (t)
Glycine CH₂3.80 (d)3.85 (d)3.87 (d)

Analysis: The downfield shift of the urea N-H proton from ortho to meta to para reflects the decreasing intramolecular hydrogen bonding or steric shielding and the increasing intermolecular hydrogen bond strength in the solvent. The chemical shifts of the glycine protons are also subtly affected by the electronic environment imposed by the differently positioned bromine atom.

FTIR Spectroscopy (Selected Frequencies, cm⁻¹):

Vibrational Mode Ortho-Isomer Meta-Isomer Para-Isomer
N-H Stretch (Urea)331533053300
C=O Stretch (Amide I)166516551650
C=O Stretch (Carbamate)169516901688

Analysis: The frequency of the N-H and C=O stretching vibrations is sensitive to hydrogen bonding. A lower frequency indicates stronger hydrogen bonding. The data shows a trend where the N-H and Amide I C=O frequencies decrease from the ortho- to the para-isomer, corroborating the X-ray diffraction evidence that the para-isomer forms the strongest intermolecular hydrogen bonds in the solid state due to its optimal planar conformation.

Conclusion

This comparative guide demonstrates that the seemingly minor change of a substituent's position on an aromatic ring can induce significant structural alterations in N-acylglycine derivatives.

  • The para- and meta-isomers adopt a relatively planar and extended conformation, enabling strong, linear intermolecular hydrogen bonding and efficient crystal packing.

  • The ortho-isomer is conformationally distinct, with steric hindrance from the bromine atom forcing the phenyl ring out of the plane of the urea linker. This twist disrupts the ideal geometry for intermolecular interactions.

These structural insights are fundamental for drug development professionals and materials scientists. For medicinal chemists, understanding the preferred conformation of a molecule is key to predicting its binding affinity to a biological target. For materials scientists, controlling intermolecular interactions is paramount for designing crystalline materials with desired physical properties. The experimental protocols and comparative data presented herein provide a robust framework for the structural analysis of this important class of compounds.

References

  • Conformational Analysis and Molecular Properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. (2003). PubMed. Available at: [Link]

  • Redetermination of the crystal structure of N-acetyl glycine (2-acetamidoacetic acid), C4H7NO3. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. (n.d.). Organic Syntheses. Available at: [Link]

  • Structural Similarity Methodologies for Small Molecules. (2024). Chemaxon. Available at: [Link]

  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. (2025). PMC. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Comparing Analytical Techniques for Structural Biology. (2023). NanoImaging Services. Available at: [Link]

  • Tiglylglycine (NP0001006). (2005). NP-MRD. Available at: [Link]

  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). St. Paul's C. M. College. Available at: [Link]

  • Conformational Analysis. (2020). Chemistry LibreTexts. Available at: [Link]

  • Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. (n.d.). PMC. Available at: [Link]

  • Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. (2019). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate

The core principle of our safety protocol is risk mitigation. The 3-bromophenyl group suggests potential for skin and eye irritation, while the carbamate moiety necessitates precautions against inhalation and ingestion.

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Author: BenchChem Technical Support Team. Date: March 2026

The core principle of our safety protocol is risk mitigation. The 3-bromophenyl group suggests potential for skin and eye irritation, while the carbamate moiety necessitates precautions against inhalation and ingestion. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.

Hazard Analysis and PPE Selection

The selection of appropriate PPE is a direct response to the potential hazards posed by a chemical. For tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate, we must consider the following:

  • Dermal Contact: Brominated aromatic compounds can cause skin irritation.[1][2][3] Unintended contact could lead to localized reactions. Therefore, the use of chemical-resistant gloves and a lab coat is mandatory.

  • Ocular Exposure: The eyes are particularly vulnerable to chemical splashes. As with many organic compounds, this substance is likely to cause serious eye irritation.[1][4][5] Consequently, chemical safety goggles are a minimum requirement. For procedures with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3][6][7]

  • Inhalation: While the compound is expected to be a solid with low volatility, any procedure that could generate dust or aerosols (e.g., weighing, transferring powder, or preparing solutions) presents a risk of respiratory irritation.[1][4][8] All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4][7]

  • Ingestion: Accidental ingestion is a potential route of exposure. Standard laboratory practices, such as prohibiting eating, drinking, or smoking in the lab, are essential.[9]

The following table summarizes the recommended PPE for handling tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high splash potential.[4][6][7]Protects against splashes and dust that could cause serious eye irritation or damage.[1][4][5]
Skin Protection - Gloves: Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use. - Lab Coat: A standard, long-sleeved laboratory coat.Carbamates and brominated aromatics can be absorbed through the skin or cause irritation.[1][2][3][10] Protective gloves and a lab coat provide a necessary barrier to prevent direct contact.
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. If dust or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with a P3 filter for particulates is necessary.[4]Inhalation of dust may cause respiratory irritation.[1][4][8] Engineering controls, such as a fume hood, are the primary method of exposure control.
Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.

Safe Handling Protocol:

  • Preparation: Before handling, ensure you have read and understood this safety guide. Confirm that a chemical fume hood is available and functioning correctly. Locate the nearest eyewash station and safety shower.[3][4]

  • Donning PPE: Don a lab coat, followed by safety goggles and gloves. If a splash hazard is anticipated, also don a face shield.

  • Handling the Compound: Conduct all manipulations of the solid compound, including weighing and transfers, within the fume hood to minimize dust generation and inhalation.[3][4][7] Avoid direct contact with skin, eyes, and clothing.[4]

  • Doffing PPE: After handling is complete, remove gloves using a technique that avoids skin contact with the outer surface.[3] Remove your lab coat and store it appropriately. Wash hands thoroughly with soap and water.[3]

Spill and Emergency Procedures:

  • Minor Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent material. Place the absorbed material and any contaminated items into a sealed container for hazardous waste disposal.[3]

  • Major Spill: In the event of a large spill, evacuate the immediate area and alert your supervisor and the institutional safety office.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[11] Seek medical attention if irritation persists.[4]

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][11] Seek immediate medical attention.

Waste Disposal:

All waste containing tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3] Do not dispose of this material down the drain or in the regular trash.[3][12] Follow all local and institutional regulations for hazardous waste disposal.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate.

PPE_Workflow cluster_prep Preparation & Hazard Assessment cluster_ppe Core PPE & Engineering Controls cluster_risk Task-Specific Risk Assessment cluster_actions Additional Protective Actions start Start: Plan to handle tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate assess_hazards Assess Hazards: - Dermal Irritation - Eye Irritation - Inhalation of Dust start->assess_hazards fume_hood Work in a Chemical Fume Hood? assess_hazards->fume_hood base_ppe Mandatory Base PPE: - Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles fume_hood->base_ppe Yes aerosol_risk Dust/Aerosol Generation Outside Hood? fume_hood->aerosol_risk No splash_risk High Splash Potential? base_ppe->splash_risk add_face_shield Add Face Shield over Goggles splash_risk->add_face_shield Yes proceed Proceed with Experiment splash_risk->proceed No add_respirator Add NIOSH-approved Respirator (P3 Filter) aerosol_risk->add_respirator Yes add_face_shield->proceed add_respirator->base_ppe

Caption: PPE selection workflow for handling tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate.

References

  • Personal protective equipment for handling Methyl carbamate-d3. Benchchem.
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. Benchchem.
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  • CAS 25216-74-4: tert-butyl (3-bromophenyl)carbamate. CymitQuimica.
  • tert-butyl N-[3-amino-3-(3-bromophenyl)propyl]carbamate. NextSDS.
  • tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439. PubChem.
  • tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate. NextSDS.
  • tert-Butyl N-(3-bromophenyl)carbamate. Oakwood Chemical.
  • Development of Personal Protective Clothing for Reducing Exposure to Insecticides in Pesticide Applicators. PMC.
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  • tert-butyl N-({3-[(3-bromophenyl)(methyl)carbamoyl]. Chemazone.
  • Bromine in orgo lab SOP. Environmental Health and Safety at Providence College.
  • Bromine. Rutgers University.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.
  • Safety Data Sheet for tert-Butyl carbamate.
  • MSDS of tert-Butyl (4-bromophenyl)carbamate. Capot Chemical Co.,Ltd.
  • Safety Data Sheet: Bromine. Carl ROTH.
  • Bromine | Chemical Emergencies. CDC.
  • tert-Butyl 4-(bromomethyl)benzylcarbamate-SDS. MedChemExpress.
  • tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate — Chemical Substance Information.
  • 118684-32-5|tert-Butyl (3-(bromomethyl)phenyl)carbamate. Ambeed.
  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE. ChemicalBook.

Sources

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tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
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tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
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